Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule characterized by:
- A cyclopenta[b]thiophene core, which provides a rigid, fused bicyclic framework.
- An ethyl carboxylate group, enhancing solubility and reactivity in synthetic pathways.
This compound shares structural motifs with other cyclopenta[b]thiophene derivatives but is distinguished by the benzoimidazole-thioacetamido moiety, which may confer unique pharmacological properties, such as kinase inhibition or antimicrobial activity .
Properties
Molecular Formula |
C19H19N3O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-25-18(24)16-11-6-5-9-14(11)27-17(16)22-15(23)10-26-19-20-12-7-3-4-8-13(12)21-19/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
BRRHLKWSHJNQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors
Formation of Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable aldehyde.
Introduction of Thiophene Moiety: The thiophene ring can be introduced through a cyclization reaction involving a diene and a sulfur source.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown promise in several research areas:
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds synthesized from related structures have been tested against various cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). Some derivatives showed high potency against these cell lines, suggesting that modifications to the core structure could enhance anticancer efficacy .
Antimicrobial Properties
Studies have demonstrated that compounds containing thiophene and imidazole moieties possess antimicrobial activities. This compound may also exhibit these properties, making it a candidate for further exploration in the development of antibacterial and antifungal agents .
Table: Comparison of this compound with Related Compounds
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can participate in electron transfer reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Structure-Activity Relationships (SAR)
- Electron-deficient aromatic rings (e.g., nitro or chloro groups) enhance antimicrobial potency but may reduce metabolic stability .
- Bulky substituents (e.g., diethylamino in ) improve target selectivity by sterically hindering non-specific binding.
Biological Activity
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological activity, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The chemical formula is , and it possesses multiple functional groups that contribute to its reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. For instance, derivatives of ethyl 2-(1H-benzimidazol-2-yl)acetate have shown promising results against various cancer cell lines. Notably:
- IC50 Values : Compounds derived from similar structures exhibited IC50 values ranging from 23.2 to 49.9 µM , indicating substantial cytotoxicity against cancer cells .
- Mechanism of Action : The benzimidazole scaffold is believed to interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Various studies have assessed its efficacy against bacterial and fungal strains:
- In Vitro Studies : Compounds with similar structures demonstrated significant antimicrobial activity, with some exhibiting good radical scavenging activity and iron ion chelation capabilities .
- Screening Results : The newly synthesized derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad spectrum of antimicrobial action .
Other Biological Activities
In addition to antitumor and antimicrobial properties, related compounds have been evaluated for other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown moderate inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes .
- Neuroprotective Potential : Certain compounds within this chemical class have been investigated for their ability to inhibit acetylcholinesterase (AChE), indicating potential use in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | IC50 Range (µM) | Remarks |
|---|---|---|---|
| Antitumor | Ethyl 2-(1H-benzimidazol-2-yl)acetate | 23.2 - 49.9 | Effective against various cancer cell lines |
| Antimicrobial | Various Derivatives | - | Significant activity against bacteria/fungi |
| Anti-inflammatory | COX Inhibition Studies | 0.52 - 22.25 | Moderate inhibition observed |
| Neuroprotective | AChE Inhibition Studies | - | Potential use in neurodegenerative diseases |
Case Study Example
A study conducted by Mohareb et al. synthesized several derivatives from ethyl 2-(1H-benzimidazol-2-yl)acetate and evaluated their antitumor activities against three different cancer cell lines. The findings indicated that certain modifications to the benzimidazole structure significantly enhanced anticancer potency, with some compounds showing higher efficacy than established chemotherapeutics .
Q & A
Basic: What are the standard synthetic routes for preparing derivatives of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
Answer:
A common approach involves condensation reactions of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with electrophilic reagents. For example, phenyl isothiocyanate reacts with the amine group to form thioureido derivatives under mild conditions (room temperature, 1,4-dioxane solvent) . Alternatively, Knoevenagel condensation using active methylene-containing precursors (e.g., ethyl 2-cyanoacetamido-thiophenes) with substituted benzaldehydes in toluene with piperidine/acetic acid catalysts yields acrylamido derivatives in 72–94% yields .
Key Methodological Steps:
- Use of nucleophilic amines or active methylene groups.
- Optimization of solvent (toluene for Knoevenagel; 1,4-dioxane for thioureido formation).
- Purification via recrystallization (ethanol or alcohol mixtures) .
Advanced: How can researchers optimize regioselectivity in cyclocondensation reactions involving benzimidazole-thioacetamido substituents?
Answer:
Regioselectivity is influenced by electronic and steric effects of substituents. For benzimidazole-thioacetamido derivatives:
- Electron-withdrawing groups (e.g., nitro, cyano) on the benzimidazole ring enhance electrophilicity at the sulfur atom, promoting nucleophilic attack.
- Steric hindrance from bulky substituents (e.g., isopropyl, tert-butyl) can direct reactivity to less hindered positions.
Experimental Design: - Screen substituents via parallel synthesis (e.g., halogen, NO₂, CN, alkyl groups).
- Monitor reaction progress using TLC or HPLC to identify intermediates.
- Validate regioselectivity with X-ray crystallography (as in ) or 2D NMR (e.g., NOESY) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy: Confirms presence of key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹).
- ¹H/¹³C NMR: Assigns proton environments (e.g., cyclopenta-thiophene protons at δ 2.0–3.0 ppm, ester ethyl groups at δ 1.2–4.3 ppm).
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak for C₁₉H₁₈N₃O₂S₂: calculated 408.07).
Example from : Ethyl 2-cyanoacetamido derivatives were confirmed via IR (C≡N at 2200 cm⁻¹) and ¹H NMR (methylene protons at δ 4.1–4.3 ppm) .
Advanced: How can structural ambiguities in thioureido-thiophene derivatives be resolved?
Answer:
Ambiguities arise from tautomerism (e.g., thione-thiol tautomers) or conformational flexibility. Strategies include:
- X-ray Crystallography: Definitive proof of connectivity and stereochemistry (e.g., resolved the thioureido linkage via single-crystal analysis) .
- Dynamic NMR: Detects slow-exchange protons in tautomeric systems.
- Computational Modeling: DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data .
Basic: What biological activities are reported for related thioureido-thiophene derivatives?
Answer:
- Antifungal Activity: Derivatives with electron-deficient aryl groups (e.g., 4-nitrophenyl) show inhibition against Candida albicans (MIC ~16 µg/mL).
- Antibacterial Activity: Methyl or chloro substituents enhance activity against Gram-positive bacteria (e.g., S. aureus) .
Mechanistic Insight: Thioether and benzimidazole moieties may disrupt microbial membrane integrity or enzyme function .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Substituent Variation: Test electron-withdrawing (NO₂, CN) vs. electron-donating (OMe, alkyl) groups on benzimidazole or thiophene rings.
- Bioisosteric Replacement: Replace the benzimidazole with indole or thiazole to assess potency changes.
- Pharmacophore Mapping: Identify critical motifs (e.g., thioureido bridge, ester group) using 3D-QSAR or molecular docking .
Example: highlights derivatives with modified heterocycles (e.g., thiazole) for antiviral or antiplatelet activity .
Basic: What are common impurities or byproducts in the synthesis of this compound?
Answer:
- Unreacted Starting Materials: Residual 2-amino-thiophene precursors (detectable via HPLC).
- Hydrolysis Products: Ethyl ester hydrolysis to carboxylic acid under acidic/basic conditions.
- Dimerization: Occurs if reaction temperatures exceed 80°C (monitor via MS/MS).
Mitigation: Use anhydrous solvents, optimize reaction time, and employ scavengers (e.g., molecular sieves) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Answer:
- Standardize Assay Conditions: Control variables (e.g., pH, serum concentration) to minimize false positives.
- Orthogonal Assays: Confirm hits using both cell-based (e.g., MIC) and enzyme-based (e.g., IC₅₀) assays.
- Metabolite Profiling: Identify active metabolites via LC-MS to explain discrepancies (e.g., prodrug activation) .
Basic: What crystallographic data are available for structural validation?
Answer:
Single-crystal X-ray diffraction data (e.g., CCDC entry in ) confirm:
- Bond Angles/Lengths: Thioureido C=S bond ~1.68 Å; thiophene ring planarity.
- Intermolecular Interactions: Hydrogen bonds between NH and carbonyl groups stabilize the lattice .
Advanced: What analytical challenges arise in detecting low-concentration degradation products?
Answer:
- Sensitivity Limits: Use UPLC-MS/MS (low pg/mL detection) or derivatization (e.g., dansyl chloride for amine-containing degradants).
- Matrix Effects: Employ solid-phase extraction (SPE) to remove interfering compounds from biological matrices.
- Stability Studies: Accelerated degradation (40°C/75% RH) to force degradation and identify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
